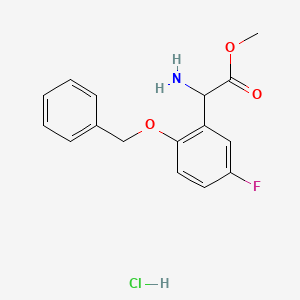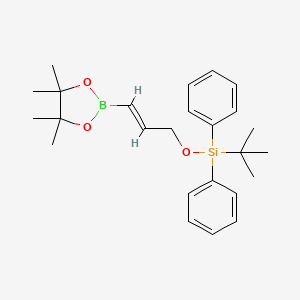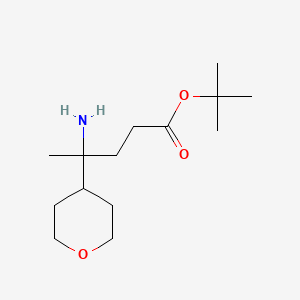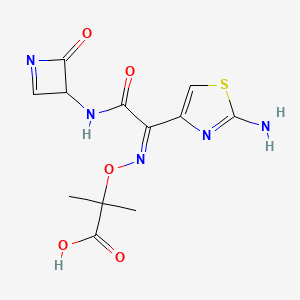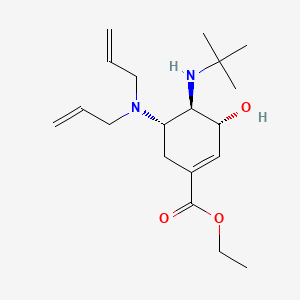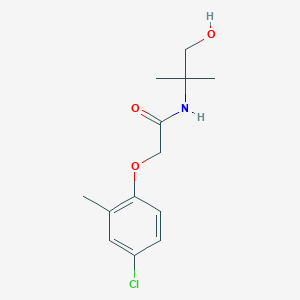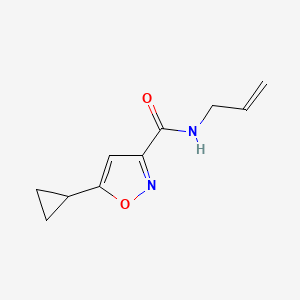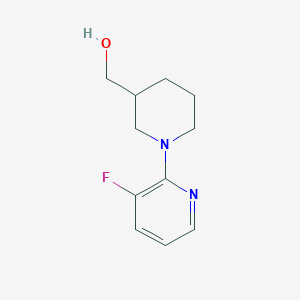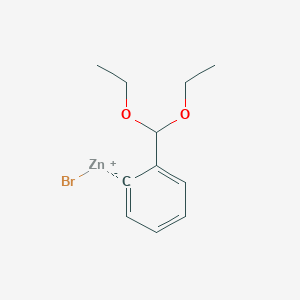
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a mesitylethynyl group attached to a dioxaborolane ring, which imparts distinct chemical properties that make it valuable for synthetic applications and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of mesitylethynyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The mesitylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing species.
Substitution: Functionalized derivatives of the original compound.
科学研究应用
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and addition. The mesitylethynyl group enhances the compound’s reactivity by providing steric and electronic effects that influence the overall reaction pathway.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenylethynyl group instead of a mesitylethynyl group.
2-(Trimethylsilyl)ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a trimethylsilyl group, offering different reactivity.
Uniqueness
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the mesitylethynyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in reactions requiring selective activation and functionalization.
属性
分子式 |
C17H23BO2 |
|---|---|
分子量 |
270.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-12-10-13(2)15(14(3)11-12)8-9-18-19-16(4,5)17(6,7)20-18/h10-11H,1-7H3 |
InChI 键 |
FOBZXGPMMOJQPP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=C(C=C(C=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


